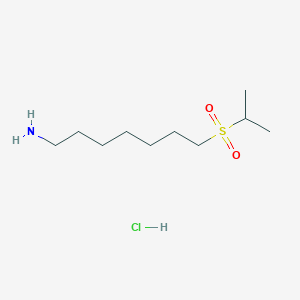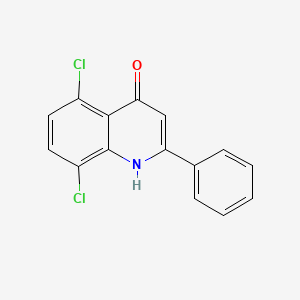
5,8-Dichloro-2-phenyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,8-Dichloro-2-phenyl-4-quinolinol typically involves the reaction of 2-phenyl-4-quinolinol with chlorine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride, to facilitate the chlorination process . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
5,8-Dichloro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Scientific Research Applications
5,8-Dichloro-2-phenyl-4-quinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
5,8-Dichloro-2-phenyl-4-quinolinol can be compared with other similar compounds, such as:
5,7-Dichloro-8-quinolinol: This compound has similar structural features but differs in the position of the chlorine atoms.
6,7-Dichloro-2-phenyl-4-quinolinol: This compound has chlorine atoms at different positions on the quinoline ring.
7,8-Dichloro-2-phenyl-4-quinolinol: Another structural isomer with chlorine atoms at the 7 and 8 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1070879-78-5 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
5,8-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-7-11(17)15-14(10)13(19)8-12(18-15)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
MIYZABSFDAVJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC(=C3N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


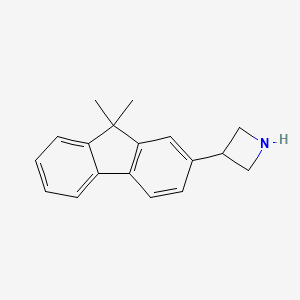

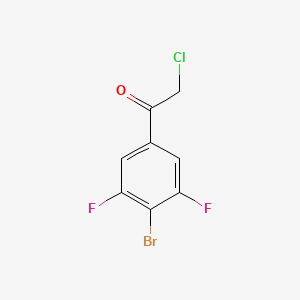

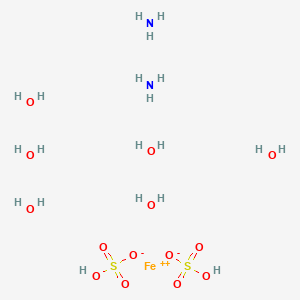
![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)

![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)

![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)


